Volasertib

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 11 investigational indications.

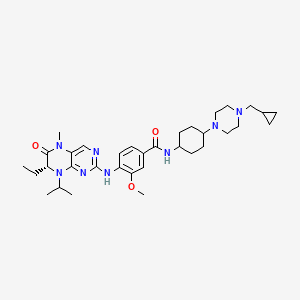

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNJFOWDRLKDSF-XKHVUIRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025694, DTXSID801099395 | |

| Record name | Volasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755038-65-4, 755038-54-1 | |

| Record name | Volasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Volasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Volasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[Trans-4[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-8-(1-Methylethyl)-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-Benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VOLASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EM57086EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Volasertib's Mechanism of Action on PLK1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). It details the biochemical interactions, cellular consequences, and underlying signaling pathways affected by this compound. The information is compiled for professionals in the fields of oncology research and drug development, presenting quantitative data, detailed experimental protocols, and visual representations of the key mechanisms.

Core Mechanism: ATP-Competitive Inhibition of PLK1

This compound (also known as BI 6727) is a dihydropteridinone derivative that functions as a highly potent, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] The primary mechanism involves this compound binding to the ATP-binding pocket within the kinase domain of the PLK1 protein.[1][3] This competitive binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the kinase activity of PLK1.[4] The inhibition of PLK1's kinase function disrupts its ability to phosphorylate a multitude of downstream substrates that are critical for the proper execution of mitosis.[3][5] This disruption ultimately leads to a distinct mitotic arrest, often referred to as a "Polo arrest," characterized by abnormal spindle formation, which triggers cellular apoptosis.[3][4]

This compound is highly selective for PLK1 but also demonstrates inhibitory activity against the closely related kinases PLK2 and PLK3, albeit at lower potencies.[2][6][7] It does not exhibit significant inhibitory effects against a broad panel of other kinases at concentrations up to 10 μM, underscoring its selectivity.[6][8][9]

Quantitative Data Summary

The potency and anti-proliferative activity of this compound have been quantified across various biochemical and cellular assays.

Table 1: Kinase Inhibitory Potency of this compound

| Kinase | IC₅₀ (nM) | Source(s) |

| PLK1 | 0.87 | [2][6][7] |

| PLK2 | 5.0 | [2][6][7] |

| PLK3 | 56 | [2][6][7] |

| IC₅₀: The half-maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro. |

Table 2: Anti-proliferative Activity of this compound in Representative Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ / GI₅₀ (nM) | Source(s) | | :--- | :--- | :--- | | HCT-116 | Colon Cancer | 23 |[10] | | NCI-H460 | Lung Cancer | 21 |[10] | | BRO | Melanoma | 11 |[10] | | HL-60 | Acute Myeloid Leukemia | 5.8 |[11] | | MOLM-14 | Acute Myeloid Leukemia | 4.6 |[11] | | Raji | B-cell Lymphoma | 11-37 |[9] | | A549 | Non-Small-Cell Lung Cancer | ~50 (Effective Dose) |[3] | EC₅₀/GI₅₀: The half-maximal effective/growth inhibitory concentration in cell-based assays.

Cellular Consequences of PLK1 Inhibition

The inhibition of PLK1 by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

PLK1 is a master regulator of the G2/M transition and multiple stages of mitosis.[5][12] By inhibiting PLK1, this compound prevents the activation of the Anaphase-Promoting Complex and the maturation of centrosomes, which are essential for bipolar spindle formation and chromosome segregation.[12] This leads to a robust cell cycle arrest in the G2/M phase.[3][13][14] This effect is dose-dependent and has been observed across a wide range of cancer cell lines, including those from non-small-cell lung cancer, acute myeloid leukemia, and hepatocellular carcinoma.[6][12][13] The arrest is characterized by an accumulation of cells with 4N DNA content and an increase in mitotic markers such as phosphorylated Histone H3 (pHH3).[3][12]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway.[3][13][14] The inability of the cell to properly complete mitosis leads to a state known as mitotic catastrophe.[15] This results in the activation of effector caspases, such as caspase-3, and the subsequent cleavage of key cellular proteins like Poly (ADP-ribose) polymerase (PARP).[3][16][17] The induction of apoptosis is a key component of this compound's anti-tumor activity and has been demonstrated by the increased staining of Annexin V, a marker for early apoptosis.[15][16]

Signaling Pathways and Molecular Interactions

This compound's inhibition of PLK1 disrupts several critical signaling pathways that govern cell cycle progression.

// Connections this compound -> PLK1 [label="Inhibits", fontcolor="#202124", color="#EA4335"]; PLK1 -> Cdc25C [arrowhead="normal", label="Activates\n(Phosphorylation)", fontcolor="#202124", color="#34A853"]; PLK1 -> Wee1_Myt1 [label="Inhibits\n(Phosphorylation)", fontcolor="#202124", color="#EA4335"];

Cdc25C -> CDK1_CyclinB [arrowhead="normal", label="Activates", fontcolor="#202124", color="#34A853"]; Wee1_Myt1 -> CDK1_CyclinB [label="Inhibits", fontcolor="#202124", color="#EA4335"];

CDK1_CyclinB -> G2M_Arrest [arrowhead="normal", label="Promotes Mitotic Entry", style=dashed, fontcolor="#202124", color="#34A853"]; G2M_Arrest -> Apoptosis [arrowhead="normal", label="Leads to", fontcolor="#202124", color="#5F6368"];

{rank=same; Wee1_Myt1; Cdc25C;} } end_dot Caption: this compound inhibits PLK1, disrupting downstream signaling to CDK1, causing G2/M arrest and apoptosis.

PLK1 is a crucial upstream regulator of the CDK1-Cyclin B complex, also known as the Mitosis Promoting Factor (MPF). It promotes mitotic entry through two main branches:

-

Activation of Cdc25C: PLK1 phosphorylates and activates the phosphatase Cdc25C. Activated Cdc25C then removes inhibitory phosphates from CDK1, leading to its activation.[6]

-

Inhibition of Wee1/Myt1: PLK1 also phosphorylates and inactivates the kinases Wee1 and Myt1, which are responsible for adding inhibitory phosphates to CDK1.[3][6]

By inhibiting PLK1, this compound prevents both the activation of Cdc25C and the inhibition of Wee1/Myt1.[6] This dual blockade ensures that the CDK1-Cyclin B complex remains in an inactive, phosphorylated state, thereby preventing the cell from entering mitosis and causing a definitive arrest at the G2/M checkpoint. Additionally, this compound has been shown to reduce the phosphorylation of c-myc at serine 62, a modification that normally promotes c-myc stability, and to impair the binding of the transcriptional regulator BRD4 to the c-myc gene, leading to a significant loss of c-myc expression.[17]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

PLK1 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on PLK1 enzymatic activity.

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a 384-well plate containing a reaction buffer (e.g., 25 mM MOPS pH 7.0, 15 mM MgCl₂, 1 mM DTT), recombinant human PLK1 enzyme, and a suitable substrate like casein.[7][18]

-

Compound Addition: Add serially diluted concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiation: Start the kinase reaction by adding ATP, often including a radioisotope like γ-³²P-ATP, to a final concentration of approximately 7.5-50 µM.[7][18]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[7]

-

Termination and Detection: Stop the reaction by adding an ice-cold solution like 5% trichloroacetic acid (TCA).[7] The amount of phosphorylated substrate is then quantified. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, detection may involve specific antibodies in an ELISA format or luminescence-based ATP consumption assays.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Cycle Analysis via Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle following treatment with this compound.

Methodology:

-

Cell Treatment: Plate cancer cells at an appropriate density and treat with various concentrations of this compound (e.g., 0-100 nM) or vehicle control for a specified time (e.g., 24 or 48 hours).[12][13]

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cells in PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells on ice or at -20°C for at least two hours.[19][20]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye like Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[19][20]

-

Incubation: Incubate the cells in the staining solution, protected from light, for at least 30 minutes at room temperature or overnight at 4°C.[19][20]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.[13][21]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.[22]

-

Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1-5 x 10⁶ cells/mL.

-

Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.[22]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound exerts its anti-neoplastic effects through the potent and selective ATP-competitive inhibition of PLK1. This action disrupts the phosphorylation of key substrates essential for mitotic progression, leading to a profound G2/M cell cycle arrest. The inability to resolve this mitotic blockade ultimately triggers programmed cell death. This well-defined mechanism of action, supported by extensive quantitative and cellular data, establishes this compound as a significant therapeutic agent targeting a fundamental process of cell division in cancer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. researchgate.net [researchgate.net]

- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Phase I trial of this compound, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The polo-like kinase 1 inhibitor this compound synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Polo-like-kinase 1 (PLK-1) and c-myc inhibition with the dual kinase-bromodomain inhibitor this compound in aggressive lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. researchgate.net [researchgate.net]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Volasertib (BI 6727): A Technical Guide to its Molecular Structure, Function, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volasertib (BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of cell division. Developed by Boehringer Ingelheim, this dihydropteridinone derivative has been a subject of extensive preclinical and clinical investigation, particularly in hematological malignancies like Acute Myeloid Leukemia (AML). Its mechanism of action centers on the induction of mitotic arrest, leading to apoptosis in cancer cells. This guide provides a detailed overview of this compound's molecular characteristics, its primary and recently uncovered mechanisms of action, quantitative data on its potency, and detailed protocols for its in vitro evaluation.

Molecular Structure and Chemical Properties

This compound is a synthetic, ATP-competitive inhibitor belonging to the dihydropteridinone class of compounds. Its specific structure allows for high-affinity binding to the ATP-binding pocket of Plk1.

-

IUPAC Name: N-((1S,4S)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide

-

Chemical Formula: C₃₄H₅₀N₈O₃

-

Molar Mass: 618.827 g·mol⁻¹

-

SMILES: CC[C@H]1N(c2nc(ncc2N(C1=O)C)Nc3c(cc(cc3)C(=O)N[C@H]4CC--INVALID-LINK--N5CCN(CC5)CC6CC6)OC)C(C)C

-

InChI Key: SXNJFOWDRLKDSF-STROYTFGSA-N

Mechanism of Action

Primary Mechanism: Plk1 Inhibition and Mitotic Arrest

This compound's principal mechanism of action is the potent and competitive inhibition of Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis. Plk1 is overexpressed in a wide range of cancers, making it an attractive therapeutic target.

By binding to the ATP-binding pocket of Plk1, this compound blocks its catalytic activity.[1] This inhibition disrupts essential mitotic processes, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. The consequence for cancer cells is a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway and leads to programmed cell death.[2][3][4]

A key therapeutic feature of this compound is its differential effect on cancerous versus normal cells. While it induces irreversible G2/M arrest and apoptosis in tumor cells, in normal, non-cancerous cells, it causes only a temporary and reversible cell cycle arrest, thereby reducing toxicity.[1][4]

Novel Mechanisms: Inhibition of Pro-Survival Signaling Pathways

Recent research has uncovered additional mechanisms of action for this compound, particularly in the context of resistance to hypomethylating agents (HMAs). Studies have shown that this compound can suppress the expression of DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B) and inhibit the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[1][5][6] These pathways are crucial for cell survival, proliferation, and resistance to therapy. This dual action—targeting both cell cycle progression and key survival signals—suggests a broader utility for this compound, especially in overcoming drug resistance.[1][5]

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays.

Table 1: Kinase Inhibitory Potency of this compound

| Kinase Target | IC₅₀ (nM) | Source |

| Plk1 | 0.87 | [2][7] |

| Plk2 | 5 | [2][7] |

| Plk3 | 56 | [2][7] |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anti-proliferative Activity (EC₅₀) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ (nM) | Source |

| HCT116 | Colon Cancer | 23 | [2] |

| NCI-H460 | Lung Cancer | 21 | [2] |

| BRO | Melanoma | 11 | [2] |

| GRANTA-519 | Mantle Cell Lymphoma | 15 | [2] |

| HL-60 | Promyelocytic Leukemia | 32 | [2] |

| THP-1 | Acute Monocytic Leukemia | 36 | [2] |

| Raji | Burkitt's Lymphoma | 37 | [2] |

EC₅₀: The half maximal effective concentration, representing the concentration of a drug that gives a half-maximal response.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Plk1 Kinase Activity Assay

This assay quantifies the direct inhibitory effect of this compound on Plk1 enzymatic activity.

-

Enzyme and Substrate Preparation:

-

Use recombinant human Plk1 (e.g., residues 1-603) expressed as a GST-tagged fusion protein.

-

Use a generic kinase substrate such as casein from bovine milk.

-

-

Reaction Setup:

-

Prepare a kinase reaction buffer: 25 mM MOPS (pH 7.0), 15 mM MgCl₂, 1 mM DTT, 1% DMSO.

-

In a 96-well or 384-well plate, add serially diluted this compound to the reaction buffer.

-

Add 20 ng of recombinant Plk1 enzyme and 10 µg of casein substrate to each well.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP solution containing 7.5 µM unlabeled ATP and 0.3 µCi of γ-³²P-ATP.

-

The final reaction volume should be 60 µL.

-

Incubate the plate for 45 minutes at 30°C.

-

-

Termination and Quantification:

-

Terminate the reaction by adding 125 µL of ice-cold 5% Trichloroacetic Acid (TCA).

-

Transfer the precipitates to a filter plate.

-

Wash the filter plate with 1% TCA.

-

Quantify the incorporated radioactivity using a radiometric detector (e.g., scintillation counter).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (AlamarBlue / CCK-8)

This assay measures the effect of this compound on the metabolic activity of cell lines as an indicator of proliferation.

-

Cell Plating:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

-

Incubate for a specified period, typically 72 hours.

-

-

Reagent Addition:

-

Add AlamarBlue or CCK-8 reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).

-

Incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the EC₅₀ value by fitting the data to a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle following treatment with this compound.

-

Cell Seeding and Treatment:

-

Plate cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound and a vehicle control for 24 hours.[8]

-

-

Harvesting and Fixation:

-

Staining:

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[9]

-

-

Data Analysis:

Conclusion

This compound (BI 6727) is a well-characterized inhibitor of Plk1 with a clear primary mechanism of action involving the induction of mitotic catastrophe in cancer cells. Emerging evidence of its ability to modulate key pro-survival signaling pathways further enhances its therapeutic rationale, particularly in resistant tumor types. The quantitative data consistently demonstrates its high potency in the low nanomolar range across a variety of cancer models. The standardized protocols provided herein offer a robust framework for researchers to further investigate the activity and potential applications of this compound in preclinical drug development.

References

- 1. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PLK1 inhibition selectively kills ARID1A deficient cells through uncoupling of oxygen consumption from ATP production | bioRxiv [biorxiv.org]

- 9. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

The Orchestrator of Mitotic Progression: An In-depth Technical Guide to Polo-like Kinase 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (Plk1) is a highly conserved serine/threonine kinase that plays a pivotal role in orchestrating multiple key events during mitotic progression.[1][2] Its precise spatial and temporal regulation is critical for ensuring the fidelity of cell division, and its dysregulation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the core functions of Plk1 in mitosis, supported by quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways.

The Multifaceted Roles of Plk1 in Mitosis

Plk1's involvement in mitosis is extensive, spanning from the G2/M transition to the final stages of cytokinesis. Its functions are executed through the phosphorylation of a diverse array of substrates at various subcellular locations.

Mitotic Entry

The commitment to mitosis is a critical cell cycle transition governed by the activation of the Cdk1/Cyclin B complex. Plk1 is a key upstream activator of this complex. The activation of Plk1 itself is initiated in the G2 phase by Aurora A kinase, in conjunction with its cofactor Bora, which phosphorylates Plk1 on Threonine 210 (Thr210) in its T-loop.[4][5][6] Once activated, Plk1 promotes mitotic entry by:

-

Activating the Cdc25C phosphatase: Plk1 phosphorylates and activates Cdc25C, which in turn removes inhibitory phosphates from Cdk1, leading to its activation.

-

Inhibiting the Wee1 and Myt1 kinases: Plk1 phosphorylates and inhibits Wee1 and Myt1, the kinases responsible for the inhibitory phosphorylation of Cdk1.[7]

Centrosome Maturation and Spindle Assembly

Proper formation of the bipolar mitotic spindle is essential for accurate chromosome segregation. Plk1 is a master regulator of this process, localizing to the centrosomes during the G2 and M phases.[1][2][8] Its key functions in spindle formation include:

-

Centrosome maturation: Plk1 promotes the recruitment of γ-tubulin and other pericentriolar material (PCM) components to the centrosomes, thereby increasing their microtubule-nucleating capacity.[1]

-

Centrosome separation: Plk1 facilitates the separation of duplicated centrosomes by phosphorylating key proteins involved in this process, such as the motor protein Eg5.[1][9][10] Inhibition of Plk1 often results in the formation of monopolar spindles.[2][11]

Spindle Assembly Checkpoint (SAC)

The SAC is a crucial surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the onset of anaphase. Plk1 plays a complex role in the SAC, contributing to both its activation and silencing.[12][13] Plk1 phosphorylates multiple SAC components, including Mps1 and KNL-1, to promote robust checkpoint signaling in response to unattached kinetochores.[7] Conversely, once all chromosomes are bioriented, Plk1 activity is required for the silencing of the SAC, allowing the cell to proceed to anaphase.

Anaphase-Promoting Complex/Cyclosome (APC/C) Regulation

The transition from metaphase to anaphase is triggered by the activation of the APC/C, an E3 ubiquitin ligase. Plk1 is a critical activator of the APC/C.[14][15] It achieves this primarily by phosphorylating and triggering the degradation of Emi1, an inhibitor of the APC/C.[16][17] This allows for the ubiquitination and subsequent degradation of key mitotic proteins like securin and cyclin B, initiating anaphase and mitotic exit.

Cytokinesis

The final stage of cell division, cytokinesis, involves the physical separation of the two daughter cells. Plk1 localizes to the central spindle and midbody during anaphase and telophase.[2] Its functions in cytokinesis include:

-

Regulating the RhoA signaling pathway: Plk1 is required for the proper localization and activation of the small GTPase RhoA at the equatorial cortex, which is essential for the formation and constriction of the contractile ring.[14][18][19]

-

Phosphorylating key cytokinetic regulators: Plk1 phosphorylates proteins such as PRC1 and MKLP2, which are crucial for the organization of the central spindle and the recruitment of other cytokinetic factors.[1][11][20]

Quantitative Data on Plk1 Activity and Inhibition

The activity of Plk1 is tightly regulated throughout the cell cycle, peaking during mitosis.[1][2] This section provides a summary of key quantitative data related to Plk1.

| Parameter | Value | Cell Type/Conditions | Reference |

| Plk1 Kinase Activity | |||

| Basal Catalytic Efficiency (kcat/KM) | 9.9 x 10^-5 s-1 µM-1 | Recombinant Plk1 with TCTP substrate | [21] |

| Catalytic Efficiency with Phosphopeptide Binding | ~1.1 x 10^-3 s-1 µM-1 (11-fold increase) | Recombinant Plk1 with phosphopeptide | [21] |

| Catalytic Efficiency after Phosphorylation by Slk | ~2.0 x 10^-2 s-1 µM-1 (202-fold increase) | Recombinant Plk1 phosphorylated by Slk | [21] |

| Catalytic Efficiency with Phosphorylation and Phosphopeptide Binding | ~1.5 x 10^-1 s-1 µM-1 (1515-fold increase) | Phosphorylated Plk1 with phosphopeptide | [21] |

| Specific Activity | 14–20 nmole/min/mg | Recombinant Plk1 | [10] |

| Plk1 Inhibitor (BI 2536) IC50 Values | |||

| Mitotic Arrest | ~43 nM | Primary cardiac fibroblasts | [2][3] |

| Mitotic Arrest | ~30 nM | HUVEC | [2][3] |

| Mitotic Arrest | ~9 nM | HeLa | [2][3] |

| Cell Viability | < 100 nM | Neuroblastoma cell lines | [4][22] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of Plk1 with other cellular components is crucial for a comprehensive understanding of its function. The following diagrams, generated using the DOT language, illustrate key Plk1-mediated pathways and a typical experimental workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Plk1 function.

In Vitro Plk1 Kinase Assay (Radiometric)

This protocol is adapted from commercially available kits and published literature.[10][23][24][25]

Materials:

-

Recombinant active Plk1 protein

-

Kinase Assay Buffer (5X): 200 mM Tris-HCl (pH 7.4), 100 mM MgCl₂, 0.5 mg/mL BSA

-

Kinase Dilution Buffer: 1X Kinase Assay Buffer, 50 µM DTT

-

Substrate: e.g., Dephospho-Casein (1 mg/mL) or a specific peptide substrate like PLKtide (1 mg/mL)

-

ATP Solution (10 mM)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation cocktail and counter

Procedure:

-

Prepare Kinase Reaction Mix:

-

On ice, prepare a master mix containing Kinase Dilution Buffer, substrate, and any inhibitors to be tested.

-

-

Prepare ATP Mix:

-

Dilute the 10 mM ATP stock and [γ-³²P]ATP in Kinase Assay Buffer to the desired final concentration (e.g., 50-250 µM).

-

-

Enzyme Dilution:

-

Dilute the recombinant Plk1 in Kinase Dilution Buffer to the desired concentration (e.g., 40 ng/µL). Perform serial dilutions if creating a dose-response curve.

-

-

Initiate Reaction:

-

In a microcentrifuge tube on ice, combine the kinase reaction mix and the diluted Plk1 enzyme.

-

To start the reaction, add the ATP mix and incubate at 30°C for a specified time (e.g., 15-30 minutes).

-

-

Stop Reaction:

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

-

Washing:

-

Air dry the P81 paper.

-

Wash the paper three times for 5-10 minutes each in 1% phosphoric acid.

-

-

Quantification:

-

Transfer the washed P81 paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Immunoprecipitation of Plk1 from Mitotic Cells

This protocol provides a general guideline for the immunoprecipitation of Plk1.[26][27][28][29][30]

Materials:

-

Cell culture dishes with mitotic cells (e.g., HeLa cells arrested with nocodazole)

-

Ice-cold PBS

-

IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.

-

Anti-Plk1 antibody (e.g., clone 35-206 or a rabbit polyclonal)

-

Protein A/G agarose or magnetic beads

-

Wash Buffer: IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40)

-

Elution Buffer (e.g., 2X Laemmli sample buffer for Western blotting or a high-salt/low-pH buffer for kinase assays)

Procedure:

-

Cell Lysis:

-

Wash the mitotic cells with ice-cold PBS.

-

Add ice-cold IP Lysis Buffer to the cells and scrape them from the dish.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Transfer the supernatant to a new tube.

-

Add the anti-Plk1 antibody (typically 1-5 µg) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold Wash Buffer.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in Elution Buffer. For Western blot analysis, boil the beads in Laemmli buffer for 5 minutes. For kinase assays, use a non-denaturing elution method.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using an anti-Plk1 antibody or proceed with an in vitro kinase assay.

-

Immunofluorescence Staining of Plk1

This protocol outlines the steps for visualizing the subcellular localization of Plk1.[26][28][31][32][33]

Materials:

-

Cells grown on glass coverslips

-

PBS

-

Fixative: e.g., 4% paraformaldehyde in PBS or ice-cold methanol

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS (if using paraformaldehyde fixation)

-

Blocking Buffer: 5% BSA or normal goat serum in PBS with 0.1% Triton X-100

-

Primary Antibody: Anti-Plk1 antibody (e.g., 1-5 µg/mL)

-

Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG

-

DAPI (for nuclear staining)

-

Mounting medium

Procedure:

-

Fixation:

-

Wash the cells on coverslips with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

-

Permeabilization (for paraformaldehyde fixation):

-

Wash the cells twice with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Wash the cells with PBS.

-

Block with Blocking Buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate with the primary anti-Plk1 antibody diluted in Blocking Buffer for 1-3 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Conclusion

Polo-like kinase 1 is an indispensable regulator of mitotic progression, with a multitude of substrates and functions that ensure the accurate segregation of the genome. Its intricate regulation and pivotal role in cell division have positioned it as a significant target in oncology. The quantitative data, pathway diagrams, and detailed protocols provided in this guide offer a robust resource for researchers and drug development professionals seeking to further unravel the complexities of Plk1 biology and exploit its therapeutic potential.

References

- 1. Plk1 negatively regulates PRC1 to prevent premature midzone formation before cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro | PLOS One [journals.plos.org]

- 3. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Plk1 and Mps1 Cooperatively Regulate the Spindle Assembly Checkpoint in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bora and Aurora A Cooperatively Activate Plk1 and Control the Entry into Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Plk1 negatively regulates PRC1 to prevent premature midzone formation before cytokinesis | Semantic Scholar [semanticscholar.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Progress on the Localization of PLK1 to the Kinetochore and Its Role in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polo-like kinase 1 regulates RhoA during cytokinesis exit in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of Greatwall kinase by protein stabilization and nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PRC1 controls spindle polarization and recruitment of cytokinetic factors during monopolar cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Chemical genetics reveals the requirement for Polo-like kinase 1 activity in positioning RhoA and triggering cytokinesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. PLK1 plays dual roles in centralspindlin regulation during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. promega.com [promega.com]

- 24. media.cellsignal.com [media.cellsignal.com]

- 25. merckmillipore.com [merckmillipore.com]

- 26. PLK1 Antibody (33-1700) [thermofisher.com]

- 27. usbio.net [usbio.net]

- 28. fortislife.com [fortislife.com]

- 29. tools.thermofisher.com [tools.thermofisher.com]

- 30. med.upenn.edu [med.upenn.edu]

- 31. researchgate.net [researchgate.net]

- 32. PLK1 antibody Western, Immunofluorescence SAB4502211 Polo-like kinase 1 [sigmaaldrich.com]

- 33. ulab360.com [ulab360.com]

Volasertib: A Technical Guide to the ATP-Competitive Inhibition of Polo-like Kinase 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Volasertib (BI 6727), a potent and selective inhibitor of Polo-like kinase 1 (PLK1). This compound is a dihydropteridinone derivative that has been investigated as an anti-cancer agent due to its critical role in cell cycle regulation.[1][2] This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological processes involved.

Introduction to this compound and PLK1

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that acts as a master regulator of mitosis.[3] Its functions are integral to multiple stages of cell division, including mitotic entry, centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[4][5] PLK1 expression is typically low in the G1/S phase and peaks during the G2/M phase of the cell cycle.[5] In numerous types of cancer, PLK1 is overexpressed, and its elevated levels often correlate with a poor prognosis, making it a compelling target for therapeutic intervention.[6][7]

This compound is a small-molecule inhibitor that competitively targets the ATP-binding pocket of PLK1.[1][2] This inhibition disrupts the kinase's function, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in cancer cells.[1][8] Notably, while this compound induces G2/M arrest and apoptosis in cancer cells, it tends to cause a reversible G1 and G2 arrest in normal cells without triggering cell death, suggesting a therapeutic window.[1]

Mechanism of Action: ATP-Competitive Inhibition

This compound functions by binding to the highly conserved ATP-binding pocket within the kinase domain of PLK1.[1] This direct competition with endogenous ATP prevents the phosphorylation of PLK1's downstream substrates, which are essential for mitotic progression.[8] The inhibition of PLK1 disrupts the activation of the CyclinB1/CDK1 complex, a key driver of entry into mitosis, by preventing the phosphorylation of regulators like Cdc25C and WEE1.[2][9]

The cellular consequences of PLK1 inhibition by this compound are profound. Cells are unable to form a proper bipolar spindle, leading to the accumulation of cells with monopolar spindles.[10] This triggers the spindle assembly checkpoint, resulting in a prolonged cell cycle arrest in the G2/M phase.[6][8][11] Ultimately, this mitotic catastrophe leads to the activation of the apoptotic cascade, characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[8][11][12]

Quantitative Data

This compound's potency has been quantified through various in vitro assays. The tables below summarize its inhibitory activity against PLK family kinases and its anti-proliferative effects across a range of human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) | Selectivity vs. PLK1 | Reference(s) |

|---|---|---|---|

| PLK1 | 0.87 | 1x | [10][13][14] |

| PLK2 | 5 | ~6x | [10][13][14] |

| PLK3 | 56 | ~65x | [10][13][14] |

This compound displays no significant inhibitory activity against a panel of over 50 other kinases at concentrations up to 10 µM.[7][13]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| HCT116 | Colorectal Carcinoma | Alamar Blue | 23 | [10] |

| NCI-H460 | Non-Small Cell Lung Cancer | Alamar Blue | 21 | [10] |

| K562 | Chronic Myelogenous Leukemia | Viability | 50 | [12] |

| BEL7402 | Hepatocellular Carcinoma | MTT | 6 | [6] |

| HepG2 | Hepatocellular Carcinoma | MTT | 2854 | [6] |

| Various | Glioblastoma Stem Cells | Viability | 7.72 - 11,400 | [11] |

| Various | Pediatric Cancers (Median) | DIMSCAN | 14.1 | [15] |

| THP-1 | Acute Monocytic Leukemia | Alamar Blue| 36 |[10] |

Experimental Protocols

The characterization of this compound relies on standardized biochemical and cell-based assays. Detailed methodologies for three key experiments are provided below.

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of PLK1.

Principle: Recombinant PLK1 enzyme is incubated with a substrate (e.g., casein), radio-labeled ATP, and the test inhibitor. The amount of radioactivity incorporated into the substrate is measured, which is inversely proportional to the inhibitor's potency.

Detailed Protocol:

-

Reaction Setup: Prepare a reaction mixture in a 384-well plate containing PLK1 kinase buffer, 50 µM DTT, 25 ng of recombinant PLK1 enzyme, and 0.5 µg of casein substrate.

-

Inhibitor Addition: Add this compound at various concentrations to the wells. Include a positive control (no inhibitor, 5% DMSO) and a negative control (no enzyme).

-

Reaction Initiation: Start the kinase reaction by adding radio-labeled ATP (e.g., ³³P-ATP) to a final concentration of 50 µM.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding 125 µL of ice-cold 5% trichloroacetic acid (TCA).

-

Precipitation and Filtration: Transfer the precipitates to a filter plate. Wash the plate multiple times with 1% TCA to remove unincorporated ATP.

-

Quantification: Measure the radioactivity of the captured precipitates using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[10][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 3. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I trial of this compound, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. selleckchem.com [selleckchem.com]

- 11. The polo-like kinase 1 inhibitor this compound synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor this compound (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Volasertib: A Technical Guide for Cancer Researchers

An In-depth Examination of the Core Mechanisms and Cellular Impact of a Potent Polo-like Kinase 1 Inhibitor in Cancer Cell Lines

Introduction

Volasertib (also known as BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.[1][2][3] Overexpressed in a wide array of human cancers, PLK1 is a key regulator of mitosis, making it an attractive therapeutic target.[1][4] this compound competitively binds to the ATP-binding pocket of PLK1, disrupting its kinase activity and leading to mitotic arrest and subsequent apoptosis in cancer cells.[4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting PLK1, which is crucial for multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2] Inhibition of PLK1 by this compound leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][4] Key downstream substrates of PLK1 that are affected by this compound include TCTP and Myt1.[4] Furthermore, this compound has been shown to impact the c-myc oncogene by reducing its phosphorylation and inhibiting the binding of BRD4 to the c-myc gene, leading to decreased c-myc transcription.[5]

Quantitative Pharmacodynamic Data

The in vitro efficacy of this compound has been evaluated across a multitude of cancer cell lines. The following tables summarize key quantitative data, including half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, as well as the impact on cell cycle distribution and apoptosis.

Table 1: In Vitro Potency of this compound (IC50 and EC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | EC50 (nM) | Reference |

| HCT116 | Colon Carcinoma | - | 23 | [6] |

| NCI-H460 | Lung Carcinoma | - | 21 | [6] |

| BRO | Melanoma | - | 11 | [6] |

| GRANTA-519 | B-cell Lymphoma | - | 15 | [6] |

| HL-60 | Leukemia | - | 32 | [6] |

| THP-1 | Leukemia | - | 36 | [6] |

| Raji | B-cell Lymphoma | - | 37 | [6] |

| A549 | Non-Small-Cell Lung Cancer | 18.05 ± 2.52 | - | [7] |

| A549-NTC | Non-Small-Cell Lung Cancer | 18.05 ± 2.52 | - | [7] |

| NCI-H1975 | Non-Small-Cell Lung Cancer | >85 | - | [7] |

| A549-920 | Non-Small-Cell Lung Cancer | >85 | - | [7] |

| BEL7402 | Hepatocellular Carcinoma | 6 | - | [1] |

| HepG2 | Hepatocellular Carcinoma | 2854 | - | [1] |

| SMMC7721 | Hepatocellular Carcinoma | 3970 | - | [1] |

| SK-Hep1 | Hepatocellular Carcinoma | 7025 | - | [1] |

| HeLa | Cervical Cancer | 20 | - | [2] |

| Caski | Cervical Cancer | 2020 | - | [2] |

| MOLM14 | Acute Myeloid Leukemia | 4.6 | - | [8] |

| MV4;11 | Acute Myeloid Leukemia | 4.6 | - | [8] |

| K562 | Chronic Myeloid Leukemia | 14.1 | - | [8] |

| HEL | Leukemia | 17.7 | - | [8] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | This compound Conc. (nM) | Treatment Duration (h) | % of Cells in G2/M Phase (Mean ± SD) | Reference |

| A549-920 | Non-Small-Cell Lung Cancer | 20 | 24 | 47.77 ± 3.53 | [7] |

| A549-NTC | Non-Small-Cell Lung Cancer | 20 | 24 | 28.53 ± 5.25 | [7] |

| Caski | Cervical Cancer | 30 | 24 | Increased vs. control | [2] |

| HeLa | Cervical Cancer | 30 | 24 | Increased vs. control | [2] |

| BEL7402 | Hepatocellular Carcinoma | 10 | 48 | Dose-dependent increase | [1] |

| HepG2 | Hepatocellular Carcinoma | 1000 | 48 | Dose-dependent increase | [1] |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | this compound Conc. (nM) | Treatment Duration (h) | Apoptosis Measurement | Result | Reference | |---|---|---|---|---|---| | A549 | Non-Small-Cell Lung Cancer | 50 | 24 | Cleaved caspase-3 | Increased levels |[4] | | BEL7402 | Hepatocellular Carcinoma | 10 | 48 | Annexin V/PI staining | Dose-dependent increase |[1] | | HepG2 | Hepatocellular Carcinoma | 1000 | 48 | Annexin V/PI staining | Dose-dependent increase |[1] | | Caski | Cervical Cancer | 1000 | 48 | Annexin V/PI staining | Dose-dependent increase |[2] | | HeLa | Cervical Cancer | 10 | 48 | Annexin V/PI staining | Dose-dependent increase |[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the pharmacodynamics of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to convert MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent intercalating agent, and RNase to prevent staining of double-stranded RNA.[9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

The Annexin V/PI assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Expose cells to this compound for the indicated duration.

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blotting

Western blotting is employed to detect changes in the expression levels of specific proteins involved in the PLK1 signaling pathway and apoptosis.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PLK1, phospho-PLK1, cleaved PARP, cleaved caspase-3, Bcl-xL).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a potent PLK1 inhibitor that demonstrates significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. Its primary mechanism of action involves the induction of G2/M cell cycle arrest, leading to mitotic catastrophe and subsequent cell death. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the pharmacodynamics of this compound and its potential as a therapeutic agent in oncology. Further research into predictive biomarkers and combination strategies will be crucial in optimizing the clinical application of this targeted therapy.

References

- 1. This compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Polo-like-kinase 1 (PLK-1) and c-myc inhibition with the dual kinase-bromodomain inhibitor this compound in aggressive lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. corefacilities.iss.it [corefacilities.iss.it]

Selectivity Profile of Volasertib: A Technical Guide to PLK1 vs. PLK2/PLK3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the selectivity profile of Volasertib (also known as BI 6727), a potent inhibitor of the Polo-like kinase (PLK) family. The document focuses on its differential inhibitory activity against PLK1, PLK2, and PLK3, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound is a highly potent, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1)[1]. Its selectivity has been characterized by determining the half-maximal inhibitory concentration (IC50) against the three closely related PLK isoforms: PLK1, PLK2, and PLK3. The data consistently demonstrates that this compound is most potent against PLK1, with decreasing activity against PLK2 and PLK3.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. PLK1 |

| PLK1 | 0.87 | 1 |

| PLK2 | 5 | ~6 |

| PLK3 | 56 | ~65 |

Data compiled from multiple sources indicating high concordance[1][2].

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of this compound's IC50 values against PLK1, PLK2, and PLK3 is typically performed using an in vitro kinase assay. The following protocol outlines a standard radiometric method.

Objective: To measure the enzymatic activity of PLK1, PLK2, and PLK3 in the presence of varying concentrations of this compound to determine the IC50 value.

Materials:

-

Enzymes: Recombinant human PLK1, PLK2, and PLK3.

-

Substrate: Casein from bovine milk.

-

Inhibitor: this compound (BI 6727).

-

Reagents:

-

Adenosine Triphosphate (ATP)

-

[γ-³²P]ATP (radiolabeled)

-

Kinase Reaction Buffer (e.g., 25 mM MOPS, pH 7.0, 15 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Filter plates

-

Scintillation fluid

-

Procedure:

-

Enzyme and Substrate Preparation: Recombinant human Plk1 (e.g., residues 1-603, GST-tagged) is expressed and purified. Casein is prepared as a stock solution in the kinase reaction buffer[2].

-

Inhibitor Dilution: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the kinase reaction buffer[2].

-

Kinase Reaction:

-

The kinase reactions are set up in a final volume of 60 µL[2].

-

Each reaction contains the respective PLK enzyme (e.g., 20 ng of recombinant kinase), the substrate (e.g., 10 µg of casein), and the serially diluted this compound[2].

-

The reaction is initiated by the addition of an ATP mixture containing both unlabeled ATP (e.g., 7.5 µM) and [γ-³²P]ATP (e.g., 0.3 µCi)[2].

-

-

Incubation: The reaction mixtures are incubated for a defined period (e.g., 45 minutes) at a controlled temperature (e.g., 30°C)[2].

-

Reaction Termination: The kinase reaction is stopped by the addition of ice-cold 5% TCA[2].

-

Precipitation and Filtration: The precipitated substrate (phosphorylated casein) is transferred to filter plates. The plates are then washed with TCA to remove unincorporated [γ-³²P]ATP[2].

-

Quantification: The amount of radioactivity incorporated into the substrate on the filter plates is quantified using a scintillation counter[2].

-

Data Analysis: The percentage of kinase activity is calculated for each this compound concentration relative to a control reaction without the inhibitor. The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Landscape

PLK Signaling Pathways and this compound's Point of Intervention

The following diagram illustrates the distinct and overlapping roles of PLK1, PLK2, and PLK3 in cellular processes, and highlights this compound's primary mechanism of action as an ATP-competitive inhibitor.

References

The Influence of p53 Status on Volasertib Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volasertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), has shown promise as an anti-cancer therapeutic by disrupting mitotic progression and inducing apoptosis in malignant cells.[1] PLK1, a master regulator of the cell cycle, is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[2] Emerging evidence suggests that the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis, plays a significant role in modulating cellular sensitivity to this compound. This technical guide provides an in-depth analysis of the current understanding of how p53 status influences the efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Data Presentation: Quantitative Analysis of this compound Sensitivity

The cellular response to this compound is significantly influenced by the functional status of p53. In general, cancer cells with wild-type p53 (p53-WT) exhibit greater sensitivity to this compound compared to cells with mutant or deficient p53 (p53-mut/null). This is evidenced by lower half-maximal inhibitory concentrations (IC50) and distinct cellular fates following treatment.

| Cell Line Model | p53 Status | IC50 (nM) of this compound (Normoxia) | Reference |

| A549 (NSCLC) | Wild-Type | Significantly lower than p53-knockdown/mutant cells | [3] |

| A549-NTC (NSCLC) | Wild-Type | Significantly lower than A549-920 | [3] |

| A549-920 (NSCLC) | Knockdown | Significantly higher than A549-NTC | [3] |

| NCI-H1975 (NSCLC) | Mutant | Significantly higher than A549 | [3] |

| PC3 (Prostate Cancer) | Null | Less sensitive than PC3 with introduced wild-type p53 | [4] |

| LNCaP (Prostate Cancer) | Wild-Type | More sensitive than LNCaP with p53 knockdown | [4] |

Table 1: Influence of p53 Status on this compound IC50 Values in Cancer Cell Lines.

Following this compound treatment, the p53 status of cancer cells dictates the predominant cellular outcome. While p53-deficient cells tend to arrest in the G2/M phase of the cell cycle, p53-proficient cells are more prone to undergo apoptosis or cellular senescence.

| Cell Line | p53 Status | Predominant Cellular Outcome with this compound | Key Findings | Reference |

| NSCLC Cell Lines | Wild-Type | Apoptotic Cell Death & Cellular Senescence | Significantly more apoptosis and senescence compared to p53 non-functional cells. | [2][3] |

| NSCLC Cell Lines | Non-functional | G2/M Arrest | A more pronounced G2/M arrest compared to p53 wild-type cells. | [3][5] |

Table 2: Differential Cellular Fates Induced by this compound Based on p53 Status.

| Cell Line | p53 Status | Treatment | % of Cells in G2/M Phase | % of Apoptotic Cells (Sub-G1) |

| A549-NTC (NSCLC) | Wild-Type | This compound (20 nM, 24h) | ~28% | Increased |

| A549-920 (NSCLC) | Knockdown | This compound (20 nM, 24h) | ~48% | Less increase than WT |

Table 3: Representative Quantitative Data on Cell Cycle Arrest and Apoptosis in NSCLC Cells. [3]

Signaling Pathways and Molecular Mechanisms

The interplay between PLK1 and p53 is complex and multifaceted. This compound, by inhibiting PLK1, instigates a cascade of events that are interpreted differently by cells depending on their p53 status.

PLK1-p53 Regulatory Loop

PLK1 and p53 are engaged in a reciprocal negative feedback loop. PLK1 can physically interact with and inhibit the transcriptional activity of p53.[6] Conversely, wild-type p53 can transcriptionally repress the expression of PLK1.[7][8] This dynamic interaction is central to the differential sensitivity to this compound.

Caption: Reciprocal inhibition between PLK1 and p53.

This compound's Mechanism of Action and p53-Dependent Outcomes

This compound inhibits the kinase activity of PLK1, leading to a mitotic arrest. In p53-WT cells, this arrest can trigger a p53-dependent apoptotic pathway. In contrast, in p53-deficient cells, the absence of this apoptotic signal leads to a more sustained G2/M arrest.

Furthermore, PLK1-mediated phosphorylation of Topors, a p53-interacting protein, enhances p53 ubiquitination and subsequent degradation.[9][10][11] By inhibiting PLK1, this compound can disrupt this process, leading to p53 stabilization and accumulation, thereby promoting apoptosis in p53-WT cells.

Caption: Differential outcomes of this compound treatment based on p53 status.

Experimental Protocols

Cell Viability Assay (MTT/XTT or equivalent)

This protocol is a generalized procedure for assessing the cytotoxic effects of this compound.

-

Cell Seeding: Plate cancer cells (e.g., A549, NCI-H1975, PC3, LNCaP) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-100 nM) for 24, 48, or 72 hours.

-

Reagent Incubation: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: If using MTT, add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Caption: Workflow for a cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Caption: Workflow for an apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Caption: Workflow for cell cycle analysis.

Western Blotting

This technique is used to detect and quantify specific proteins, such as p53, PLK1, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-PLK1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion